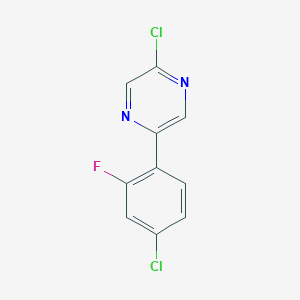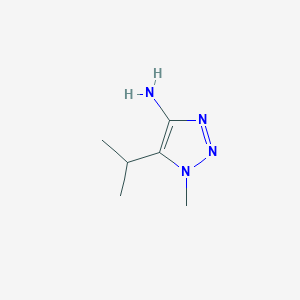
1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. Another method involves the reaction of a hydrazine derivative with an appropriate nitrile, followed by cyclization to form the triazole ring.
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts, palladium complexes), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: It has potential therapeutic applications, particularly as an antifungal, antibacterial, or anticancer agent. Researchers are investigating its efficacy and safety in preclinical and clinical studies.
Industry: In materials science, this compound can be incorporated into polymers, coatings, and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, as an antifungal agent, it could inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The molecular pathways involved in its action are subject to ongoing research and may vary depending on the biological context.
Comparison with Similar Compounds
1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound, which lacks the methyl and isopropyl substituents.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat various fungal infections.
Rufinamide: An anticonvulsant drug that also features a triazole ring and is used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methyl and isopropyl groups may enhance its lipophilicity, stability, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-methyl-5-propan-2-yltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-6(7)8-9-10(5)3/h4H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHXLACIJSXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
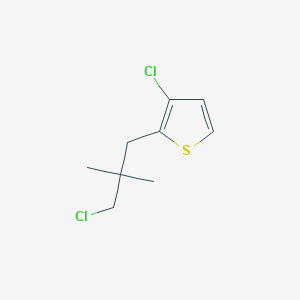
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
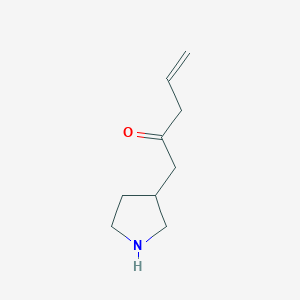




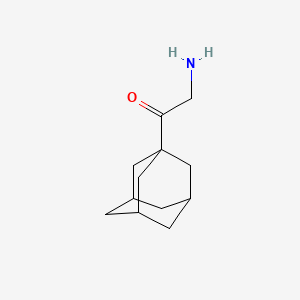
![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
